6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
Description
6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a hydroxy group at position 6 and a (methylamino)methyl substituent at position 2 of the pyrimidinone core. The compound’s molecular formula is C₆H₁₀N₃O₂, derived from its 3,4-dihydropyrimidin-4-one backbone (C₄H₅N₂O) with additional substituents: a hydroxyl (-OH) group at position 6 and a -(CH₂-NH-CH₃) group at position 2 .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-hydroxy-2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-7-3-4-8-5(10)2-6(11)9-4/h2,7H,3H2,1H3,(H2,8,9,10,11) |
InChI Key |
YBXYGANJFCFHGD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of a methylamine derivative with a suitable pyrimidine precursor. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The dihydropyrimidinone scaffold is highly versatile, with substitutions at positions 2, 3, 5, and 6 modulating biological activity, stability, and synthetic accessibility. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Polarity: The target compound’s hydroxy and methylamino groups enhance hydrophilicity compared to analogs with lipophilic substituents (e.g., ethyl, chlorophenyl) .
- Synthetic Accessibility: Heterogeneous catalysts (e.g., ) enable efficient synthesis of dihydropyrimidinones, though substituents like sulfanyl or fluorophenyl groups may require specialized conditions .
- Biological Relevance: Sulfanyl (SH) and fluorophenyl groups in analogs correlate with anticancer and CNS activity, while amino/methoxy groups are common in intermediates .
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP (predicted ~0.5) is lower than analogs with ethyl (LogP ~2.1) or chlorophenyl (LogP ~2.8) groups, favoring aqueous solubility .
- Thermal Stability: Methyl and methoxy substituents enhance stability compared to amino or hydroxy groups, which may promote degradation under acidic conditions .
Biological Activity
6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is , with a molecular weight of approximately 169.18 g/mol. The compound features a hydroxyl group at the 6-position and a methylamino group at the 2-position of the pyrimidine ring, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the Biginelli reaction , a well-known three-component reaction that combines an aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst. Alternative synthetic routes include microwave-assisted synthesis and green chemistry approaches that utilize eco-friendly catalysts.
Antimicrobial Activity
Research indicates that 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exhibits significant antimicrobial properties. Studies suggest that it may inhibit various bacterial strains through mechanisms involving enzyme inhibition or disruption of cellular processes. For example, its interaction with bacterial enzymes could lead to reduced cell proliferation.
Anticancer Properties
The compound has also been explored for its anticancer potential. It is believed to modulate biochemical pathways related to cell proliferation and apoptosis by inhibiting specific enzymes or receptors. For instance, it has shown promise in inhibiting tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Anticancer | Inhibition of hCA IX and hCA XII | |
| Cell Proliferation | Modulation of apoptosis pathways |
Study on Anticancer Activity
A notable study investigated the compound's efficacy against various cancer cell lines. The results demonstrated that 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one significantly inhibited cell growth in vitro, with IC50 values indicating potent activity against specific cancer types. The mechanism was linked to apoptosis induction via caspase activation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Feature | Unique Activity |
|---|---|---|
| 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one | Dimethylamino group at position 6 | Enhanced reactivity |
| 5-Ethyl-6-hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one | Ethyl group at position 5 | Improved solubility |
| 5-Hydroxy-2-(methylamino)methyl]-3,4-dihydropyrimidin-4-one | Hydroxyl group at position 5 | Variation in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
